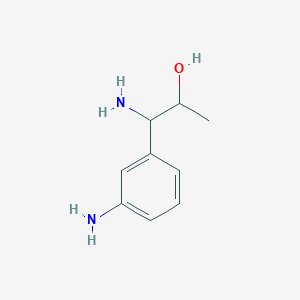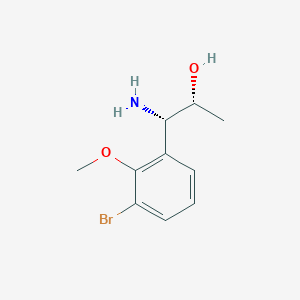![molecular formula C9H9N3O2 B13039788 methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)
methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core with an amino group at the 6-position and a methyl ester at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine coreThe reaction conditions often involve the use of strong bases and organic solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amino derivatives. These products can further be used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study the function of FGFRs in various biological processes.
Medicine: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit FGFRs, which are implicated in various cancers.
Industry: It is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves the inhibition of FGFRs. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains a phenyl group instead of a carboxylate ester.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Contains additional substituents that alter its biological activity.
Uniqueness
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which confers distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a valuable compound in the development of targeted cancer therapies .
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H3,10,11,12) |
InChI-Schlüssel |
SJVWBOQVRZYUIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13039731.png)


![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)


![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)



